molecular formula C5H8I2 B1589726 (3R)-2,4-diiodo-3-methylbut-1-ene CAS No. 481048-22-0

(3R)-2,4-diiodo-3-methylbut-1-ene

Cat. No.: B1589726
CAS No.: 481048-22-0
M. Wt: 321.93 g/mol
InChI Key: VOZYPLHSNKQLQD-SCSAIBSYSA-N
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Description

(3R)-2,4-diiodo-3-methylbut-1-ene is an organic compound characterized by the presence of two iodine atoms and a methyl group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,4-diiodo-3-methylbut-1-ene typically involves the iodination of a suitable precursor. One common method is the halogenation of 3-methylbut-1-ene using iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,4-diiodo-3-methylbut-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of alcohols, amines, or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

(3R)-2,4-diiodo-3-methylbut-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-2,4-diiodo-3-methylbut-1-ene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through pathways involving nucleophilic substitution and elimination reactions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    (3R)-2,4-dibromo-3-methylbut-1-ene: Similar structure but with bromine atoms instead of iodine.

    (3R)-2,4-dichloro-3-methylbut-1-ene: Similar structure but with chlorine atoms instead of iodine.

    (3R)-2,4-difluoro-3-methylbut-1-ene: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

(3R)-2,4-diiodo-3-methylbut-1-ene is unique due to the presence of iodine atoms, which confer distinct reactivity and physical properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly interesting for applications requiring specific halogen interactions.

Properties

IUPAC Name

(3R)-2,4-diiodo-3-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZYPLHSNKQLQD-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C(=C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CI)C(=C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462089
Record name (3R)-2,4-diiodo-3-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481048-22-0
Record name (3R)-2,4-diiodo-3-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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